Laidlomycin Propionate Potassium
Description
Classification and Origin of Laidlomycin (B1674327) Propionate (B1217596) Potassium as a Polyether Ionophore
Laidlomycin propionate potassium is classified as a semi-synthetic polyether ionophore antibiotic. medchemexpress.com It belongs to the carboxylic ionophore group, which are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. ontosight.ai This transport mechanism disrupts the natural ion gradients essential for various cellular processes.
The foundational molecule, laidlomycin, is a fermentation product of Streptomyces sp. CS684. The propionate potassium salt is a chemically modified derivative, enhancing certain properties of the parent compound for specific applications. Its chemical structure is complex, featuring a polyether backbone with multiple chiral centers, a carboxylic acid group, and a propionate ester. The potassium salt form facilitates its formulation and use.
Historical Trajectory and Evolution of Research on Laidlomycin and its Derivatives
Research into polyether ionophores gained significant momentum in the mid-20th century with the discovery of compounds like monensin (B1676710) and lasalocid (B1674520). The initial focus was on their potent antimicrobial and anticoccidial activities. Laidlomycin itself was identified as part of this broader exploration of microbial metabolites with unique biological activities.
The development of this compound represents a key evolutionary step in the research of this class of compounds. Early studies with laidlomycin demonstrated its ionophoretic capabilities, but further research aimed to optimize its efficacy and handling properties. The creation of the propionate potassium derivative was a result of this targeted research, leading to a compound with specific applications in veterinary medicine. ontosight.ai Research published in the early 1990s detailed the efficacy of laidlomycin propionate in improving feed efficiency and weight gain in cattle, establishing its primary use. nih.gov
Foundational Research Hypotheses and Key Areas of Investigation for this compound
The primary research hypothesis for this compound centers on its function as an ionophore. The central premise is that by selectively transporting cations across the cell membranes of certain microorganisms, it can disrupt their cellular functions and growth.
Key areas of investigation have stemmed from this core hypothesis:
Mechanism of Action: A significant portion of research has been dedicated to elucidating the precise mechanism by which this compound exerts its effects. This includes identifying its ion selectivity, the nature of the ion-molecule complex, and the downstream consequences of altered ion flux in target organisms.
Antimicrobial Spectrum: Investigations have focused on determining the range of microorganisms susceptible to this compound. This has been crucial in understanding its selective action against specific bacteria in complex microbial environments like the rumen.
Rumen Modulation: A major research thrust has been its application in ruminant nutrition. The hypothesis here is that by selectively inhibiting certain gram-positive bacteria in the rumen, this compound can alter the fermentation patterns. This leads to an increase in the production of propionate, a key energy source for the animal, and a decrease in the production of less desirable products like methane (B114726).
Coccidiostatic Properties: Research has also explored its effectiveness against coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. ontosight.ai The hypothesis is that the ionophoretic activity disrupts the life cycle of these parasites. ontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOQXLCECXEBU-QGMAIPBJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65KO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005083 | |
| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84799-02-0 | |
| Record name | Laidlomycin propionate potassium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084799020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAIDLOMYCIN PROPIONATE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TAA9I0Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Chemoenzymatic Pathways of Laidlomycin and Its Analogues
Microbial Production and Elucidation of the Natural Biosynthetic Precursors of Laidlomycin (B1674327)
Laidlomycin is naturally produced through fermentation by specific strains of actinomycete bacteria. One identified producer is Streptomyces sp. CS684, which harbors the genetic blueprint for the molecule's assembly. nih.gov Another known producing organism is Streptoverticillium eurocidicum. google.com The production process involves cultivating these microorganisms in a nutrient-rich aqueous broth containing sources of assimilable carbon and nitrogen. google.com
The biosynthesis of the laidlomycin backbone follows the polyketide pathway. Polyketide synthases (PKSs) construct complex carbon chains by sequentially condensing simple carboxylic acid-derived building blocks. nih.gov While the specific precursors for laidlomycin are not detailed in the provided search results, the general mechanism of polyketide synthesis relies on activated precursors such as acetyl-CoA, propionyl-CoA, and butyryl-CoA, which are derived from the primary metabolism of the producing organism. The specific sequence and type of these precursors incorporated by the laidlomycin PKS dictate the final structure of the natural product.
Enzymatic Mechanisms and Genetic Determinants in Polyether Biosynthesis
The biosynthesis of polyether ionophores like laidlomycin is a complex enzymatic process orchestrated by a series of large, multi-domain enzymes encoded by a dedicated biosynthetic gene cluster (BGC). nih.gov
The core machinery consists of a modular Type I polyketide synthase (PKS). nih.gov In this system, the growing polyketide chain is tethered to a carrier protein and passed between different modules, each responsible for one cycle of chain extension and modification. nih.gov Unlike the synthesis of simple fatty acids, the PKS enzymes in polyether biosynthesis often introduce a variety of extender units and perform only partial reduction of the keto groups, leading to a backbone rich in hydroxyl groups. nih.gov
A key feature distinguishing polyether biosynthesis is the subsequent series of oxidative cyclizations that form the characteristic cyclic ether rings. This is accomplished by two key types of enzymes: epoxidases, which form epoxide rings from double bonds in the polyketide backbone, and epoxide hydrolases, which catalyze the ring-opening and subsequent cyclization to form the ether linkages. nih.gov A specialized Type II thioesterase is then required to release the completed polyether chain from the PKS assembly line. nih.gov
The laidlomycin biosynthetic gene cluster has been identified from Streptomyces sp. CS684 and sequenced. nih.gov This cluster, cataloged as BGC0000084, spans over 102,000 nucleotides and contains all the genes necessary for laidlomycin production, regulation, and transport. nih.gov
Table 1: Selected Genes in the Laidlomycin Biosynthetic Gene Cluster (BGC0000084) This table presents a selection of genes from the laidlomycin cluster and their putative functions based on homology and the general model of polyether biosynthesis.
| Gene Name | Putative Function | Reference |
|---|---|---|
| ladSI - ladSVIII | Modular Polyketide Synthase (PKS) enzymes responsible for assembling the polyketide backbone. | nih.gov |
| ladE | Epoxidase, likely involved in forming epoxide rings on the polyketide chain prior to ether ring formation. | nih.govnih.gov |
| ladD | Epoxide hydrolase, likely involved in catalyzing the cyclization reactions that form the ether rings. | nih.govnih.gov |
| ladT | Transport-related protein, possibly for exporting laidlomycin out of the cell. | nih.gov |
| ladRI, ladRII | Regulatory genes that control the expression of the biosynthetic cluster. | nih.gov |
Semisynthetic Derivatization Strategies to Yield Laidlomycin Propionate (B1217596) Potassium
Laidlomycin Propionate Potassium is not a direct product of fermentation but rather a semisynthetic derivative of natural laidlomycin. The process involves chemically modifying the microbially produced laidlomycin to enhance its properties.
The key chemical transformation is the acylation, specifically a propanoylation, of the laidlomycin molecule. google.com A patent describes a process where the laidlomycin sodium salt is reacted with propionic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine. google.com This reaction attaches a propionyl group (a three-carbon acyl group) to one of the hydroxyl groups on the laidlomycin structure, forming an ester linkage. This creates laidlomycin propionate. The final step involves the formation of the potassium salt at the molecule's natural carboxylic acid group, resulting in this compound.
This strategy of acylation has been shown to improve the potency of laidlomycin. Studies on a similar derivative, laidlomycin butyrate (B1204436), demonstrated that acylation with straight-chain acyl groups can significantly enhance its biological activity compared to the parent compound. nih.govnih.govwindows.net
Table 2: Comparative Potency of Laidlomycin and an Acylated Derivative Data from in vitro studies on laidlomycin and laidlomycin butyrate, illustrating the effect of acylation. EC50 is the concentration for 50% maximal enhancement of propionic acid production, and IC50 is the concentration for 50% maximal inhibition of lactic acid production. Lower values indicate higher potency.
| Compound | EC50 for Propionic Acid Production (µg/ml) | IC50 for Lactic Acid Inhibition (µg/ml) | Reference |
|---|---|---|---|
| Laidlomycin | 2.0 | 1.8 | nih.gov |
| Laidlomycin Butyrate | 0.3 | 0.3 | nih.gov |
| Monensin (B1676710) (Reference Ionophore) | 0.7 | 1.3 | nih.gov |
Directed Biosynthesis and Metabolic Engineering Approaches for Novel Laidlomycin Analogues
Beyond semisynthesis, researchers can generate novel laidlomycin analogues by manipulating the biosynthetic pathways directly within the producing microorganism. nih.govnih.gov These approaches fall into two main categories: directed biosynthesis and metabolic engineering.
Directed Biosynthesis: This technique involves feeding synthetic, non-native precursor molecules to the fermentation broth. The biosynthetic enzymes of the microorganism may incorporate these "unnatural" building blocks into the final structure, creating a new analogue. For example, in the biosynthesis of the antibiotic kitasamycin, adding different amino acid precursors to the culture directed the production towards specific, more potent analogues. A similar strategy could be applied to laidlomycin by feeding derivatives of acetate (B1210297) or propionate to the Streptomyces culture, potentially leading to their incorporation by the PKS modules.
Metabolic Engineering: This is a more targeted approach that involves the direct genetic modification of the producing organism. nih.govnih.gov By altering the genes within the laidlomycin biosynthetic cluster, scientists can change the structure of the resulting molecule in predictable ways. nih.gov Strategies include:
Gene Deletion: Inactivating genes, such as those for specific tailoring enzymes, can lead to the accumulation of intermediate compounds or analogues lacking certain features. nih.gov
Module Swapping: PKS modules from different biosynthetic pathways can be swapped to create hybrid PKS systems, although this is a complex undertaking. nih.gov
Domain Engineering: Altering the substrate specificity of an acyltransferase (AT) domain within a PKS module could cause it to incorporate a different extender unit (e.g., malonyl-CoA instead of methylmalonyl-CoA), thus changing the backbone of the resulting polyketide.
These advanced genetic and chemoenzymatic strategies hold the potential to generate a wide array of novel laidlomycin analogues with potentially improved properties. nih.gov
Mechanistic Dissection of Laidlomycin Propionate Potassium S Biological Activities
Fundamental Principles of Ionophoric Action
As an ionophore, laidlomycin (B1674327) propionate (B1217596) potassium acts as a mobile carrier, binding to specific cations and facilitating their transport across biological membranes, which are typically impermeable to these charged ions. nih.govekb.eg This action is central to its biological effects.
Laidlomycin is a member of the carboxylic ionophore class, which is characterized by a linear polyether backbone with a terminal carboxylic acid group. ekb.eg These molecules are highly lipophilic, allowing them to dissolve in and traverse the lipid bilayer of cell membranes. ekb.eg The ion transport mechanism involves the deprotonated carboxyl group at one end of the molecule complexing with a monovalent cation, such as potassium (K+) or sodium (Na+). nih.govmdpi.com The exterior of the ionophore-cation complex is hydrophobic, enabling it to diffuse across the cell membrane.
Upon reaching the other side of the membrane, the cation is released, and the ionophore picks up a proton (H+), neutralizing its carboxyl group before diffusing back to the original side. This process effectively results in an electrically neutral exchange of a cation for a proton (e.g., K+/H+ antiport). mdpi.com This continuous cycling allows a single ionophore molecule to transport numerous ions, efficiently collapsing the electrochemical gradients that are vital for cellular life.
Cells, particularly bacteria, expend considerable energy to maintain specific ion concentration gradients across their membranes, such as high intracellular potassium and low intracellular sodium concentrations. ekb.egncats.io These gradients are crucial for maintaining turgor pressure, regulating intracellular pH, and establishing a transmembrane electrical potential. ncats.io
By facilitating the uncontrolled movement of cations like K+ and Na+ down their concentration gradients in exchange for protons, laidlomycin propionate potassium disrupts this carefully maintained ionic balance. nih.govmdpi.com The influx of protons and efflux of potassium ions collapses the transmembrane pH gradient and dissipates the membrane potential, which is a critical component of the proton motive force. nih.gov This disruption of ion homeostasis leads to osmotic dysregulation and ultimately compromises cell viability. nih.gov
The proton motive force, composed of both the pH gradient and the membrane electrical potential, is the primary energy source for ATP synthesis in most bacteria via the F1Fo-ATP synthase enzyme. drugcentral.org By dissipating these gradients, this compound effectively uncouples substrate oxidation in the electron transport chain from the production of ATP. nih.gov
This uncoupling means that while the cell continues to consume energy substrates, it cannot efficiently generate ATP. The resulting depletion of cellular ATP reserves has catastrophic consequences, as it halts numerous essential, energy-dependent processes, including DNA replication, protein synthesis, and the active transport of nutrients. drugcentral.org The change in cellular ATP concentration due to the ion gradient imbalance is a key factor in the compound's antimicrobial action. nih.gov
Antimicrobial Spectrum and Mechanistic Investigations
The ionophoric action of this compound results in a specific spectrum of antimicrobial activity, showing marked potency against certain classes of microorganisms while being ineffective against others.
This compound demonstrates selective activity against Gram-positive bacteria. nih.gov This selectivity is largely attributed to differences in the cell envelope structure between Gram-positive and Gram-negative bacteria. The complex outer membrane of Gram-negative bacteria acts as an effective barrier, preventing the ionophore from reaching the cytoplasmic membrane to exert its effects. nih.gov In contrast, the more accessible membrane of Gram-positive bacteria allows the ionophore to function effectively. nih.gov
However, reports on its potency vary. Some research indicates that laidlomycin inhibits the growth of some Gram-positive bacteria only at relatively high concentrations of 50-100 μg/mL. ncats.iovulcanchem.com Conversely, other studies have found laidlomycin to be highly active against clinically significant multi-drug resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.govresearchgate.netrjpbcs.com One study reported Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 μg/mL against MRSA and 8 to 16 μg/mL against VRE. nih.gov Yet, other reports have described laidlomycin as being inactive against Staphylococcus aureus, indicating that its efficacy may be strain-dependent or influenced by testing conditions. nih.govmla.com.au
Table 1: In Vitro Activity of Laidlomycin Against Multi-Drug Resistant Gram-Positive Bacteria This table is interactive. You can sort and filter the data.
| Bacterial Strain | Resistance Phenotype | Reported MIC (µg/mL) | Source(s) |
|---|---|---|---|
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 4 | nih.gov |
| Enterococcus spp. | Vancomycin-Resistant (VRE) | 8 - 16 | nih.gov |
Laidlomycin exhibits potent activity against various Mycoplasma species. ncats.iovulcanchem.commedkoo.com These bacteria are unique in that they lack a cell wall, making their cytoplasmic membrane directly exposed and particularly vulnerable to membrane-active agents like ionophores. ubc.ca The compound is reported to be most active against the sterol-nonrequiring mycoplasma, Acholeplasma laidlawii. drugcentral.orgncats.iovulcanchem.commedkoo.com This potent activity underscores the direct membrane-disrupting mechanism of the ionophore.
Table 2: Summary of Laidlomycin's Antimicrobial Spectrum This table is interactive. You can sort and filter the data.
| Organism Class | Activity Level | Reported Concentration for Effect | Source(s) |
|---|---|---|---|
| Gram-Positive Bacteria | Variable | 0.5 - 100 µg/mL | ncats.ionih.govvulcanchem.com |
| Mycoplasma spp. | Potent | Not specified | ncats.iovulcanchem.commedkoo.com |
| Acholeplasma laidlawii | Very Potent | Not specified | ncats.iovulcanchem.commedkoo.com |
| Gram-Negative Bacteria | Inactive / Minimal | Not active even at 1000 µg/mL | ncats.iovulcanchem.com |
| Yeasts and Fungi | Inactive / Minimal | Not active even at 1000 µg/mL | ncats.iovulcanchem.com |
Modulation of Microbial Ecosystems
This compound significantly alters the complex microbial ecosystem within the rumen. Its primary mechanism involves selectively inhibiting certain groups of bacteria. The antimicrobial activity of ionophores is most pronounced against Gram-positive bacteria, which have a different cell wall structure compared to Gram-negative bacteria. researchgate.net This selective pressure leads to a shift in the microbial community, favoring the proliferation of Gram-negative bacteria. researchgate.net
This shift has profound implications for ruminal fermentation. Gram-positive bacteria are major producers of acetate (B1210297) and butyrate (B1204436), while many Gram-negative species are primary producers of propionate. researchgate.net By reducing the population of Gram-positive bacteria, laidlomycin propionate indirectly curtails the production of acetate and butyrate. researchgate.net Studies have also shown that when ruminal fluid from animals adapted to a diet containing laidlomycin propionate is used, there is generally less inhibition of fermentation products compared to fluid from unadapted animals. nih.gov This suggests an adaptation of the microbial community structure over time in response to the continuous presence of the ionophore. nih.gov Furthermore, ionophores like laidlomycin propionate have been observed to decrease the microbial specific activity related to amino acid deamination, indicating a functional shift in the metabolic activities of the rumen microbiome. nih.gov
A hallmark effect of this compound on ruminal fermentation is the consistent and significant alteration of the volatile fatty acid (VFA) profile. The formation of VFAs—primarily acetate, propionate, and butyrate—is a critical outcome of microbial fermentation and the main energy source for the ruminant host. frontiersin.org
The table below summarizes the effects of Laidlomycin Propionate (LP) on ruminal VFA profiles from various in vitro and in vivo studies.
| Study Type | Substrate/Diet | Key Findings | Reference |
| In vitro | Ground Corn & Alfalfa Hay | LP decreased the acetate:propionate ratio. | nih.gov |
| In vivo (Beef Steers) | High-Concentrate Diets | LP increased propionate production. | researchgate.net |
| In vivo (Beef Steers) | Low-Protein Diets | Propionate concentration increased; Acetate:propionate ratio was lower with LP. | nih.gov |
| In vivo (Beef Steers) | High-Grain Finishing Diets | LP altered molar proportions of acids, increasing total VFA and decreasing lactate. | nih.gov |
The modulation of the ruminal microbiome and VFA profile by this compound has a direct impact on methane (B114726) production. Methane (CH4), a potent greenhouse gas, is a byproduct of microbial fermentation in the rumen, produced by methanogenic archaea that utilize hydrogen (H2) and carbon dioxide. nih.gov
The production pathways of different VFAs have varying implications for hydrogen balance. The formation of acetate and butyrate releases metabolic hydrogen, which becomes a substrate for methanogenesis. nih.gov In contrast, the biochemical pathway for propionate production serves as a net hydrogen sink, meaning it consumes hydrogen. frontiersin.orgnih.gov
By shifting the fermentation pattern towards increased propionate production, this compound effectively redirects the flow of metabolic hydrogen away from methanogenesis. nih.gov This competition for hydrogen is a primary mechanism by which methane emissions are reduced. In vitro studies have confirmed that laidlomycin propionate decreases methane concentrations during fermentation. nih.gov An increase in propionate formation is strongly associated with a decrease in methane production, making this a key strategy for mitigating enteric methane emissions from ruminants. nih.gov
Advanced Research Applications and Therapeutic Potential in Preclinical Models
Research into Anti-parasitic Efficacy
The anti-parasitic properties of laidlomycin (B1674327) propionate (B1217596) potassium have been explored against several protozoan parasites, with a significant focus on its efficacy against coccidiosis-causing Eimeria species and preliminary investigations into its activity against Cryptosporidium.
Laidlomycin propionate potassium is recognized for its coccidiostatic effects, which are crucial in the management of coccidiosis in livestock. The primary mechanism of action of ionophores like laidlomycin involves the disruption of ion gradients across the cell membranes of the Eimeria parasite. By forming lipid-soluble complexes with monovalent cations, such as potassium (K+), laidlomycin facilitates their transport across the parasite's cell membrane. This influx of ions disrupts the delicate osmotic balance within the parasite, leading to swelling and eventual lysis. Furthermore, the alteration of intracellular ion concentrations interferes with essential metabolic processes, ultimately inhibiting the growth and replication of the parasite.
Table 1: Coccidiostatic Mechanism of this compound Against Eimeria Species
| Mechanism Component | Description |
|---|---|
| Ionophore Action | Forms complexes with monovalent cations (primarily K+). |
| Membrane Transport | Facilitates the transport of these ions across the parasite's cell membrane. |
| Disruption of Ion Gradient | Alters the natural electrochemical gradient of the parasite. |
| Osmotic Imbalance | Leads to an influx of water, causing cellular swelling. |
| Metabolic Interference | Disrupts essential cellular processes dependent on ion homeostasis. |
| Outcome | Inhibition of parasite growth and replication (coccidiostatic effect). |
While direct in vitro studies on the anti-cryptosporidial activity of this compound are limited in the available scientific literature, research on other polyether ionophores suggests a potential for this class of compounds against Cryptosporidium parvum. Studies have shown that ionophores such as monensin (B1676710) and lasalocid (B1674520) exhibit inhibitory effects on the growth of C. parvum in both in vitro and in vivo models. For instance, lasalocid has been shown to prevent infection in a dose-dependent manner in immunosuppressed rats nih.gov. This suggests that this compound, sharing a similar mechanism of action, could warrant further investigation as a potential anti-cryptosporidial agent.
Table 2: In Vitro Anti-Cryptosporidial Activity of Related Polyether Ionophores
| Compound | Model | Findings |
|---|---|---|
| Monensin | In vitro cell cultures | Demonstrated dose-dependent inhibition of C. parvum development. |
| Lasalocid | Immunosuppressed rat model | Prevented C. parvum infection in a dose-dependent manner nih.gov. |
Investigational Antiviral Properties
Preliminary research has indicated that this compound may possess antiviral properties, with studies focusing on its ability to interfere with viral replication processes.
A significant finding in the study of laidlomycin's antiviral potential is its effect on the measles virus. Research has demonstrated that laidlomycin, along with the related ionophore monensin, selectively blocks the migration of the measles virus hemagglutinin (H) glycoprotein (B1211001) from the Golgi apparatus to the cell surface nih.gov. This blockade prevents the proper maturation and incorporation of the glycoprotein into new viral particles, thereby markedly depressing the yield of infectious virus nih.gov. This specific interference with a critical step in the viral assembly process highlights a potential mechanism for broad-spectrum antiviral activity.
Exploratory studies have investigated the potential of polyether antibiotics as a class to inhibit the replication of Human Immunodeficiency Virus (HIV-1). Research has shown that several polyether compounds can inhibit HIV-1 replication in both acutely and chronically infected cells in a concentration-dependent manner nih.gov. While these studies did not specifically name this compound, they provide a rationale for further investigation into its potential interactions with HIV-1 targets. The mechanism of action is thought to be related to the disruption of cellular processes that are essential for viral replication and budding. However, specific interactions with HIV-1 enzymes such as protease or reverse transcriptase have not been detailed for this compound.
Emerging Research in Anticancer Strategies
The unique biological activities of polyether ionophores have led to their investigation as potential anticancer agents. This emerging area of research is exploring their ability to selectively target cancer cells and overcome drug resistance. Although direct preclinical studies on the anticancer efficacy of this compound are not extensively documented, the promising results from other compounds in this class provide a strong basis for its potential in this field.
Polyether ionophores like salinomycin (B1681400) and monensin have demonstrated potent activity against various cancer cells, including multidrug-resistant (MDR) cells and cancer stem cells (CSCs). The proposed anticancer mechanisms of this class of compounds are multifaceted and include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and targeting the unique ion homeostasis of cancer cells. For example, salinomycin has been shown to induce massive apoptosis in human cancer cells of different origins nih.gov.
Table 3: Anticancer Activities of Related Polyether Ionophores in Preclinical Models
| Compound | Cancer Model | Key Findings |
|---|---|---|
| Salinomycin | Breast cancer stem cells, various human cancer cell lines | Selectively depletes cancer stem cells and induces apoptosis nih.gov. |
| Monensin | Prostate cancer cells, lymphoma cells | Induces apoptosis through cell cycle arrest and loss of mitochondrial transmembrane potential. |
The ability of these related compounds to target cancer cells, particularly the resilient cancer stem cell populations, suggests that this compound may also possess valuable anticancer properties that warrant further preclinical evaluation.
Selective Cytotoxicity in Cancer Cell Lines and Cancer Stem Cell Models
No research data is currently available on the selective cytotoxicity of this compound in cancer cell lines or cancer stem cell models.
Efficacy Against Multidrug-Resistant Cancer Phenotypes
There is no available research data to support the efficacy of this compound against multidrug-resistant cancer phenotypes.
Mechanisms of Action on Antibiotic Resistance Transfer
This compound has been investigated for its role in mitigating the spread of antibiotic resistance, a significant global health challenge. The primary mechanism of action identified is the inhibition of horizontal gene transfer, a process by which bacteria share resistance genes.
Inhibition of Plasmid DNA Transformation in Bacterial Systems (e.g., Escherichia coli)
Research has demonstrated that this compound, as a member of the ionophore class of antibiotics, can inhibit the transfer of plasmid-mediated antibiotic resistance in bacteria. A key study focused on its effects on the transformation of Escherichia coli with a multi-resistance conferring plasmid, pBR325.
In an in vitro model, the application of laidlomycin, among other ionophores, resulted in a significant reduction in the transfer of this plasmid into competent E. coli HB101 cells. The inhibitory effect was found to be dose-dependent, with higher concentrations of the ionophore leading to greater inhibition of plasmid transformation. This suggests that this compound can interfere with the mechanisms of DNA uptake in bacteria.
The proposed mechanism for this inhibition is the interference with cell envelope-associated DNA uptake channels or other mechanisms related to bacterial competence for transformation. By interacting with the bacterial cell membrane, ionophores like laidlomycin may disrupt the transport of divalent cations, such as calcium, which are crucial for the DNA uptake process. This disruption of ion transport is a plausible explanation for the observed inhibition of plasmid transfer.
The study further showed that combinations of ionophores, including laidlomycin, with other antimicrobial agents demonstrated a high degree of inhibition of resistance transfer, ranging from 80.6% to over 99.9%. allenpress.com These findings highlight the potential of this compound as a tool to combat the spread of antibiotic resistance by preventing the dissemination of resistance genes among bacterial populations. allenpress.com
| Compound | Target Bacterium | Plasmid | Observed Effect | Potential Mechanism of Action |
| Laidlomycin | Escherichia coli HB101 | pBR325 | Inhibition of plasmid transformation | Interference with cell envelope-associated DNA uptake channels |
Structural Biology and Structure Activity Relationships of Laidlomycin Propionate Potassium
Stereochemical Elucidation and Conformational Analysis of Laidlomycin (B1674327) Propionate (B1217596) Potassium
The chemical structure of Laidlomycin Propionate Potassium is characterized by a complex array of stereocenters, ether linkages, and functional groups that dictate its three-dimensional conformation and biological function. The molecule possesses a remarkable 17 defined stereocenters, contributing to its specific and complex three-dimensional shape. vulcanchem.com The IUPAC name for the potassium salt is potassium (2S,3R,4R)-4-((2R,5R,7S,8R,9S)-9-hydroxy-2-((2R,2'R,3'S,5R,5'S)-5'-((2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-((propionyloxy)methyl)tetrahydro-2H-pyran-2-yl)-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-2-methyl-3-(propionyloxy)pentanoate. synzeal.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₅KO₁₃ | nih.gov |
| Molecular Weight | 793.04 g/mol | medkoo.com |
| Appearance | Off-white to grey colored granular solid | vulcanchem.com |
| Melting Point | ~190-192°C | vulcanchem.com |
| Stereocenters | 17 | vulcanchem.com |
Comparative Structural Investigations with Laidlomycin and Other Polyether Ionophores
The structure of this compound shares fundamental characteristics with other polyether ionophores like monensin (B1676710) and salinomycin (B1681400), yet possesses distinct features that influence its biological activity. Like other polyethers, it has an oxygen-rich internal cavity for cation binding and a lipophilic alkyl exterior. nih.gov
A key difference lies in the specific ester groups. This compound is a propionate ester derivative of laidlomycin. vulcanchem.com This modification distinguishes it from the parent compound and influences its properties.
Comparative studies with monensin, another widely used ionophore, reveal important structure-activity differences. While both are effective in modifying rumen fermentation, a meta-analysis of 17 studies in finishing steers showed that cattle fed this compound had increased average daily gain and hot carcass weight compared to those fed monensin. nih.govzoetisus.com These differences in biological outcomes are likely rooted in their distinct chemical structures, which affect their ion selectivity and transport efficiency. For instance, in vitro studies have shown that monensin can be a more potent inhibitor of certain bacterial strains, like Streptococcus bovis, than laidlomycin propionate at the same concentrations. nih.gov
Table 2: Comparison of this compound with Other Polyether Ionophores
| Feature | This compound | Monensin | Salinomycin | Lasalocid (B1674520) |
| Parent Compound | Laidlomycin | Monensin A | Salinomycin | Lasalocid A |
| Key Functional Groups | Propionate esters | Carboxylic acid, hydroxyls | Carboxylic acid, hydroxyls, spiroketal | Carboxylic acid, hydroxyls, aromatic ring |
| Primary Cation Selectivity | K⁺ | Na⁺ | K⁺ | Divalent cations (e.g., Ca²⁺, Mg²⁺) |
| Biological Application | Growth promotion in cattle | Coccidiostat, growth promotion in cattle | Coccidiostat | Coccidiostat |
Design and Synthesis of Novel Laidlomycin Derivatives for Modified Biological Activity
The chemical scaffold of laidlomycin presents opportunities for the design and synthesis of novel derivatives with potentially enhanced or modified biological activities. The goal of such synthetic modifications is often to improve efficacy, alter selectivity, or reduce toxicity. The generation of this compound from its parent compound, laidlomycin, is itself an example of how derivatization can lead to a product with desirable properties for specific applications. vulcanchem.com
One example of a synthesized laidlomycin derivative is laidlomycin butyrate (B1204436). In vitro studies have shown that this butyrate derivative exhibits enhanced intraruminal activity compared to the parent laidlomycin. nih.gov This suggests that modifying the acyl group can directly impact the compound's biological function within the complex environment of the rumen.
The principles guiding the synthesis of novel derivatives are not limited to laidlomycin. For instance, the synthesis of novel limonin (B1675406) derivatives has shown that introducing amino groups can lead to compounds with improved anti-inflammatory and analgesic activities and, importantly, increased water solubility, which can enhance bioavailability. nih.govresearchgate.net Similarly, the synthesis of new levofloxacin (B1675101) derivatives has demonstrated that the addition of a substituted thienylethyl moiety can improve antibacterial activity against Gram-positive bacteria. nih.gov The creation of novel adamantane (B196018) derivatives has also yielded compounds with significant broad-spectrum antibacterial and anti-proliferative activities. mdpi.com These examples from other classes of molecules illustrate the general strategies that can be applied to laidlomycin: targeted modification of functional groups to optimize biological and physicochemical properties.
Future design and synthesis of laidlomycin derivatives could focus on:
Altering the Acyl Chain: As seen with the butyrate derivative, modifying the length and nature of the ester groups could fine-tune the compound's lipophilicity and interaction with biological membranes.
Modifying the Polyether Backbone: While more synthetically challenging, alterations to the core structure could lead to derivatives with novel ion selectivities or mechanisms of action.
Introducing New Functional Groups: The addition of groups that could, for example, enhance targeting to specific cell types or improve pharmacokinetic properties represents a promising avenue for research.
Computational Chemistry and Molecular Modeling for Predictive Structure-Function Correlations
Computational chemistry and molecular modeling are powerful tools for understanding the structure-function relationships of complex molecules like this compound. mdpi.com These methods allow for the in-silico investigation of molecular properties and interactions, providing insights that can guide the design of new derivatives.
For polyether ionophores, molecular modeling can be used to:
Predict Conformational States: As these molecules are flexible, computational methods can predict the most stable conformations in different environments (e.g., in a lipid bilayer, in an aqueous solution, or when bound to a cation). This is crucial for understanding how the ionophore captures, transports, and releases ions.
Analyze Ion Binding: Modeling can elucidate the specific interactions between the oxygen atoms of the ionophore's cavity and the coordinated cation. This can help explain the basis for ion selectivity.
Simulate Membrane Transport: Molecular dynamics simulations can model the process of the ionophore-cation complex crossing a lipid bilayer, providing a dynamic view of its mechanism of action.
While specific computational studies focused exclusively on this compound are not widely published, the general approaches have been applied to other ionophores and membrane-active molecules. For example, modeling has been used to study the binding of peptide blockers to potassium channels, revealing key amino acid residues involved in affinity. uni.lu Such approaches could be adapted to study the interaction of this compound with its biological targets.
It is noteworthy that generating a 3D conformer for this compound in public databases like PubChem is disallowed due to the molecule's size and complexity, highlighting the challenges in both experimental and computational structural elucidation. nih.gov Despite these challenges, the continued development of computational methods offers a promising path forward for predicting the biological activities of novel laidlomycin derivatives and for gaining a deeper understanding of its structure-function correlations.
Analytical Methodologies for Research and Characterization of Laidlomycin Propionate Potassium
High-Performance Liquid Chromatography (HPLC) for Research Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantification and purity assessment of laidlomycin (B1674327) propionate (B1217596) potassium in research settings. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose, offering high resolution and sensitivity.
In a typical research application, a method would be developed to separate laidlomycin propionate potassium from any potential impurities or degradation products. This involves optimizing several critical parameters, including the choice of a stationary phase (the column), the composition of the mobile phase, the flow rate, and the detection wavelength. For a compound like this compound, a C18 column is often a suitable choice for the stationary phase due to its hydrophobic nature, which allows for effective separation of a wide range of molecules.
The mobile phase, a critical component in the separation process, would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of compounds with varying polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the molecule is expected to have a chromophore that absorbs in the UV spectrum.
The quantification of this compound is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards, thus creating a calibration curve. Purity is assessed by examining the chromatogram for the presence of any additional peaks, which may indicate impurities. The area of these impurity peaks relative to the main API peak provides a quantitative measure of the purity.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value/Condition |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
This table represents a hypothetical set of parameters for the HPLC analysis of this compound for research purposes.
Development and Validation of Spectroscopic and Chromatographic Methods for Research-Grade Materials
The development and validation of analytical methods for research-grade this compound are governed by stringent guidelines, often following the principles outlined by the International Council for Harmonisation (ICH). This ensures that the analytical procedures are suitable for their intended purpose, providing reliable and reproducible results.
Method Development:
The development of a spectroscopic method, such as UV-Visible spectrophotometry, would involve determining the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent. This λmax is then used for quantification. For chromatographic methods like HPLC, development focuses on achieving a robust separation of the main compound from all potential impurities. A Quality by Design (QbD) approach can be systematically employed to understand how different method parameters influence the separation, leading to a more robust and reliable method.
Method Validation:
Once a method is developed, it undergoes a rigorous validation process to demonstrate its reliability. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples).
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters for an HPLC Method for this compound
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or known impurities at the retention time of the API. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (Relative Standard Deviation, % RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for variations in flow rate, mobile phase composition, and temperature. |
This table provides illustrative acceptance criteria for the validation of an HPLC method for research-grade this compound.
Impurity Profiling and Identification in this compound Research Standards
Impurity profiling is a critical aspect of the characterization of research-grade this compound, as impurities can impact its properties and biological activity. The process involves the detection, identification, and quantification of each impurity present in the substance.
The initial detection of impurities is typically carried out using a high-resolution chromatographic technique such as HPLC or Ultra-Performance Liquid Chromatography (UPLC). These techniques can separate the impurities from the main compound, allowing for their quantification.
For the identification of unknown impurities, a combination of techniques is often necessary. The hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for this purpose. LC separates the impurities, and the mass spectrometer provides information about their molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, can provide highly accurate mass measurements, which aids in determining the elemental composition of the impurities.
In some cases, impurities may need to be isolated for definitive structural elucidation. This can be achieved using preparative HPLC, which allows for the collection of a sufficient quantity of the impurity for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. A known impurity that is a potential metabolite of laidlomycin is despropionyl laidlomycin. researchgate.net
Table 3: Hypothetical Impurity Profile for a Research Batch of this compound
| Impurity | Retention Time (min) | Level (%) | Identification Status |
| Impurity A | 8.5 | 0.12 | Identified (e.g., Isomer) |
| Impurity B | 12.3 | 0.08 | Identified (e.g., Starting Material) |
| Impurity C | 15.7 | 0.05 | Unidentified |
| Despropionyl Laidlomycin | 18.2 | 0.15 | Identified |
This table presents a hypothetical impurity profile, which would be determined through rigorous analytical testing.
Applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive structural characterization of this compound and its impurities.
Mass Spectrometry (MS):
MS provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry can confirm the molecular formula of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule and helping to piece together its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the atomic-level structure of the molecule.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and how they are connected to each other.
¹³C NMR (Carbon-13 NMR): This provides information about the different types of carbon atoms in the molecule.
2D NMR Techniques: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms in the molecule, allowing for the complete and unambiguous assignment of the structure of this compound.
Together, MS and NMR provide a comprehensive picture of the molecular structure, confirming the identity of this compound and enabling the definitive identification of any unknown impurities.
Comparative Research with Other Polyether Ionophores
Comparative Analysis of Ion Transport Specificities Among Different Ionophores (e.g., Monensin (B1676710), Lasalocid (B1674520), Salinomycin)
Polyether ionophores are lipophilic molecules that can form complexes with specific metal cations, facilitating their transport across bacterial cell membranes. nih.gov This action disrupts the natural ion gradients essential for microbial survival, particularly in Gram-positive bacteria, which lack a protective outer membrane. nih.gov The disruption of these gradients, such as the efflux of intracellular potassium, forces the bacterium to expend energy to restore balance, ultimately inhibiting its growth and metabolic function. asm.org
The specificity of an ionophore for particular cations is a key determinant of its biological activity. This selectivity is influenced by the unique three-dimensional structure of the ionophore molecule, which creates a cavity that preferentially binds to cations of a specific size and charge.
Laidlomycin (B1674327): Demonstrates a notable affinity for potassium ions (K+).
Monensin: Primarily functions as a sodium (Na+) ionophore, but it also possesses the capability to transport K+. asm.org Its inhibition of Gram-positive bacteria like Streptococcus bovis is more potent than that of laidlomycin at similar concentrations, a difference partially attributed to its stronger effect on sodium-dependent nutrient transport. nih.gov
Lasalocid: Differs from monensin in that it can transport both monovalent and divalent cations, including calcium (Ca2+) and magnesium (Mg2+), and can also transport catecholamines.
Salinomycin (B1681400): Similar to monensin, it primarily transports K+ and Na+.
This differential ion selectivity underpins the varying potencies and specific effects each ionophore has on the microbial populations within the rumen. asm.org While the fundamental mechanism of disrupting ion gradients is the same, the specific ions transported and the efficiency of that transport can lead to different physiological consequences for the affected bacteria.
Synergistic or Antagonistic Interactions with Co-Administered Antimicrobial Agents (e.g., Bacitracin Zinc) in Research Models
In research settings, laidlomycin propionate (B1217596) potassium is sometimes evaluated in combination with other antimicrobial agents to target a broader spectrum of microbes or to achieve enhanced effects.
One such agent is Bacitracin Zinc , an antibiotic that also targets Gram-positive bacteria but through a different mechanism—it inhibits cell wall synthesis. Research exploring the combination of laidlomycin propionate and bacitracin zinc in continuous culture models has yielded specific insights into their interactions.
In one study, the combination of laidlomycin propionate and bacitracin zinc resulted in a further reduction in acetate (B1210297) production compared to laidlomycin alone. tandfonline.com While laidlomycin on its own suppressed both acetate and butyrate (B1204436), the addition of bacitracin appeared to enhance the reduction in acetate. tandfonline.com Interestingly, bacitracin alone was found to increase the production of valerate (B167501) and isovalerate, VFAs associated with protein degradation. tandfonline.com This suggests that the two compounds have distinct but potentially complementary effects on ruminal fermentation pathways. The study concluded that bacitracin may produce some ionophore-like effects on its own, such as influencing pH and VFA production. tandfonline.com
The table below presents findings from an in vitro continuous culture study comparing laidlomycin propionate (LP), bacitracin zinc (BAC), and their combination.
These findings suggest a potentially synergistic or additive interaction where the combination of laidlomycin propionate and bacitracin zinc can modulate ruminal fermentation, particularly acetate production, more profoundly than either agent alone. tandfonline.com
Chemical Compounds Mentioned
Future Directions and Emerging Avenues in Laidlomycin Propionate Potassium Research
Discovery of Novel Biological Targets and Receptor Interactions Beyond Ion Transport
The primary biological activity of laidlomycin (B1674327) propionate (B1217596) potassium is attributed to its function as a carboxylic ionophore, facilitating the transport of cations across biological membranes. This disruption of ion gradients is the cornerstone of its antimicrobial effects against Gram-positive bacteria. While this mechanism is well-documented in the context of ruminal microflora, the exploration of other potential biological targets and receptor interactions remains a nascent field of study.
Current research indicates that laidlomycin propionate potassium's effects extend to the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, which ultimately leads to bacterial cell death. However, whether this is a direct interaction or a downstream consequence of ionophore activity is an area ripe for investigation. Future research could employ advanced molecular techniques, such as affinity chromatography and proteomic profiling, to identify specific protein-binding partners of this compound in various cell types. Understanding these interactions could unveil novel mechanisms of action and potentially new therapeutic applications.
A key area of future inquiry would be to investigate if this compound interacts with eukaryotic cellular pathways, independent of its ionophore properties. Techniques like the mating-based split-ubiquitin system (mbSUS) could be adapted to screen for interactions with a wide array of membrane and soluble proteins in eukaryotic cells, including potential G-protein coupled receptors or other signaling molecules. nih.gov Such studies would be pivotal in determining if this compound has a pharmacological profile that extends beyond its current classification.
Exploration of this compound in Emerging Disease Models
The therapeutic potential of ionophores is being increasingly recognized in various disease models, yet this compound remains largely unexplored in this context. While other ionophores have been investigated for their anticancer, antiparasitic, and antiviral properties, there is a significant gap in the scientific literature regarding similar studies for this compound.
Future research should systematically evaluate the efficacy of this compound in preclinical models of various diseases. For instance, its ability to disrupt ion homeostasis could be hypothesized to induce apoptosis in cancer cells, a characteristic observed with other ionophores. Similarly, its antimicrobial properties could be tested against a broader spectrum of pathogenic microorganisms, including drug-resistant strains. nih.gov
In vitro studies using various cancer cell lines could provide initial insights into its antiproliferative activity. nih.gov Subsequent in vivo studies in animal models of cancer would be necessary to validate these findings. Furthermore, its activity against parasites, such as those causing coccidiosis, could be explored beyond its current veterinary applications. The lack of published data in these areas presents a significant opportunity for novel research and potential therapeutic development.
Advanced Approaches in Derivatization for Enhanced Potency and Specificity
Chemical modification of existing molecules is a well-established strategy for enhancing their therapeutic properties. In the case of laidlomycin, derivatization has already shown promise in improving its potency. Research has demonstrated that acylation of laidlomycin with different acyl groups can significantly enhance its intraruminal activity. nih.gov
A study comparing various acyl derivatives of laidlomycin revealed that laidlomycin butyrate (B1204436) was a more potent inhibitor of lactic acid production and a more effective enhancer of propionic acid production compared to the parent compound. nih.gov This suggests that modifying the propionate group of this compound could be a fruitful avenue for developing analogues with superior activity.
Future derivatization strategies could focus on creating a library of laidlomycin analogues with varied lipophilicity, charge distribution, and steric properties. Structure-activity relationship (SAR) studies would be crucial in identifying the chemical features that contribute to enhanced potency and specificity for a desired biological target. biu.ac.ilnih.govresearchgate.netresearchgate.net For example, modifications could be designed to increase the compound's affinity for specific microbial or even mammalian cell targets, potentially reducing off-target effects.
Table 1: Comparative In Vitro Activity of Laidlomycin Derivatives
| Compound | Concentration for 50% Maximal Propionic Acid Production (EC50; µg/mL) | Concentration for 50% Maximal Lactic Acid Inhibition (IC50; µg/mL) |
| Laidlomycin | 2.0 | 1.8 |
| Laidlomycin Butyrate | 0.3 | 0.3 |
| Monensin (B1676710) (for comparison) | 0.7 | 1.3 |
Data sourced from a study on the enhanced intraruminal activity of laidlomycin butyrate. nih.gov
Environmental Research and Eco-toxicological Investigations Related to Its Presence and Degradation in Research Contexts
The widespread use of veterinary drugs, including ionophores, raises concerns about their potential environmental impact. While the environmental fate of some veterinary medicinal products has been studied, there is a scarcity of specific data on this compound. mst.dk
Future research should focus on developing sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in various environmental matrices, such as soil and water. nih.govcsbsju.edu Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) would be instrumental in these investigations. mdpi.com
Understanding the persistence, mobility, and degradation pathways of this compound in the environment is crucial for assessing its eco-toxicological risk. psu.edu Studies on its potential effects on non-target organisms, including soil microorganisms, aquatic life, and terrestrial invertebrates, are needed. This research would be essential for developing strategies to mitigate any potential environmental contamination arising from its use in research and other applications. The lack of comprehensive environmental data for this compound underscores the need for dedicated research in this area to ensure its responsible use. researchgate.net
Q & A
Q. How do novel detection methods (e.g., CRISPR-based biosensors) compare to NIR spectroscopy for quantifying Laidlomycin residues?
- Methodological Answer : Cross-validation studies should assess sensitivity (LoD/LoQ), cost, and scalability. For CRISPR methods, specificity is tested against structural analogs (e.g., salinomycin). Method comparison protocols (Bland-Altman plots) quantify agreement between techniques .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
